![molecular formula C6H12O6 B583611 D-fructose-3-13C CAS No. 249928-59-4](/img/structure/B583611.png)
D-fructose-3-13C
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Overview
Description
D-Fructose-3-13C is the 13C labeled D-Fructose . D-Fructose is a naturally occurring monosaccharide found in many plants .
Synthesis Analysis
The enzymic synthesis of 3-[3-13C]dehydroquinic acid has been prepared enzymically over four steps from commercially available D-[5-13C]fructose . In another study, a labeled fructose tracer ([U-13C6]-D-fructose) was utilized to trace the metabolism of fructose in adipocytes .
Molecular Structure Analysis
The molecular weight of D-Fructose-3-13C is 181.15 . The chemical formula is C5*CH12O6 .
Chemical Reactions Analysis
D-Fructose-3-13C is the 13C labeled D-Fructose . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Physical And Chemical Properties Analysis
The molecular weight of D-Fructose-3-13C is 181.2 . It is stored at room temperature away from light and moisture .
Scientific Research Applications
Fructan Biosynthesis in Plants
Research on D-fructose-3-13C provides insights into fructan biosynthesis in plants. Fructans are fructose polymers found in various plants and serve as carbohydrate reserves. The production of fructans involves the hydrolysis of inulin, a polysaccharide containing glucose or fructose, by inulinases produced by bacteria, yeast, and fungi. This process releases D-fructose, highlighting the role of D-fructose-3-13C in understanding the enzymatic breakdown and synthesis of plant polysaccharides, which has applications in food industries and fermentation processes (Vijayaraghavan et al., 2009).
Metabolic Impacts and Nutritional Research
D-fructose-3-13C is central to research on fructose-induced metabolic syndrome (MetS), including insulin resistance, hyperuricemia, and the role of fructose in lipogenesis and metabolic disturbances. Studies suggest that high fructose intake, potentially through D-fructose-3-13C metabolism, is linked to metabolic syndrome by promoting de novo lipogenesis (DNL), contributing to insulin resistance and dyslipidemia, and affecting signaling and inflammatory processes. Traditional Chinese Medicine (TCM) and other pharmacotherapies are explored for managing MetS, indicating the importance of understanding fructose metabolism, including D-fructose-3-13C, in developing treatment strategies (Pan & Kong, 2018).
Liver Disease and Fructose Metabolism
D-fructose-3-13C plays a role in researching the contribution of fructose consumption to non-alcoholic fatty liver disease (NAFLD) and insulin resistance. Studies indicate that fructose metabolism, through processes like DNL, impacts liver health by promoting gluconeogenesis and influencing regulatory mechanisms, which could inform novel targets for treating NAFLD and related metabolic disorders (Ter Horst & Serlie, 2017).
Advanced Glycation End Products (AGEs) and Chronic Diseases
Research on D-fructose-3-13C contributes to understanding the formation of fructose-derived AGEs and their role in metabolic and inflammatory diseases. The reactivity of fructose, including isotopically labeled forms like D-fructose-3-13C, suggests its potential contribution to AGE formation, linking high fructose consumption to chronic conditions such as diabetes, metabolic syndrome, and inflammation (Gugliucci, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3S,4R,5R)-2-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i5+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDRXBCSQODPBY-MLEZZKJBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([13C@@H](C(O1)(CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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